molecular formula C11H19NO3 B13138717 tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13138717
M. Wt: 213.27 g/mol
InChI Key: KJKIBMLLPGCGOZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves the reaction of a pyridine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of a catalyst can also be employed to synthesize tert-butyl esters from benzyl cyanides .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a tert-butyl ester group and a pyridine ring, which imparts specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h4-5,9,13H,6-8H2,1-3H3

InChI Key

KJKIBMLLPGCGOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(C1)CO

Origin of Product

United States

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